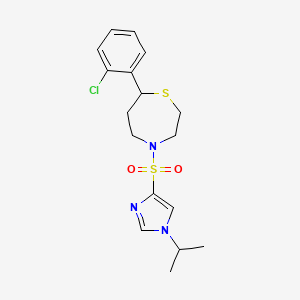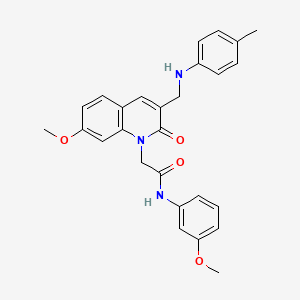![molecular formula C18H17N3O5S2 B2780119 N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941967-18-6](/img/structure/B2780119.png)
N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide” is a compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final derivatives .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A series of novel sulfonamides containing a 2-amino-1,3-thiazole fragment, which are structurally related to N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide, have been synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. These compounds were synthesized using a simple and efficient method under solvent-free conditions and showed promising results in in silico ADME predictions for biological behavior (Rafiee Pour et al., 2019).
Antiviral Agents
Thiazolides, specifically nitazoxanide (a prototype related to the query compound), have been identified as novel antiviral agents effective against hepatitis B virus replication. These compounds, including various thiazolides, demonstrate broad-spectrum anti-infective capabilities against bacteria, viruses, and parasites (Stachulski et al., 2011).
Antimicrobial Activity
A new series of compounds structurally related to the query chemical have been synthesized and tested for their antimicrobial activity against several microbes. These compounds were synthesized starting from anthranilic acid and characterized by various spectroscopic methods, demonstrating significant antimicrobial properties (Akbari et al., 2014).
Environmental Contaminant Mutagenicity
The mutagenic environmental contaminant 3-nitrobenzo[a]pyrene, structurally similar to the query compound, has been studied for its interaction with DNA and the formation of adducts that may be relevant to understanding the mutagenic potential of nitrobenzo derivatives (Herreno-saenz et al., 1993).
Spectroscopic and Computational Study
A new thiazolylazo structure, 1-[(5-(3-nitrobenzyl)-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol, related to the query compound, has been synthesized and its properties studied using spectroscopic and computational methods. This compound forms complex compounds with transition metals, indicating potential applications in selective methods for metal determination (Fedyshyn et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, “N-(6-Nitrobenzo[d]thiazol-2-yl) cyclohexane carboxamide”, suggests that it is harmful if swallowed and recommends wearing protective gloves/clothing/eye protection/face protection . It also advises against eating, drinking, or smoking when using this product .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that this compound may target the Mycobacterium tuberculosis bacterium.
Mode of Action
tuberculosis , suggesting that this compound may interact with the bacterium to inhibit its growth
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that this compound may affect the biochemical pathways involved in the growth and survival of M. tuberculosis.
Result of Action
tuberculosis , suggesting that this compound may result in the inhibition of bacterial growth.
Biochemische Analyse
Biochemical Properties
The role of N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide in biochemical reactions is not fully understood. Similar benzothiazole derivatives have shown inhibitory effects against M. tuberculosis . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the life cycle of this bacterium .
Cellular Effects
Related benzothiazole derivatives have demonstrated anti-inflammatory properties, suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-12-4-7-14(8-5-12)28(25,26)10-2-3-17(22)20-18-19-15-9-6-13(21(23)24)11-16(15)27-18/h4-9,11H,2-3,10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICALMLMUQOYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


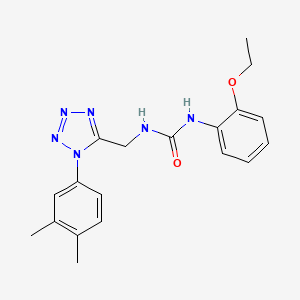

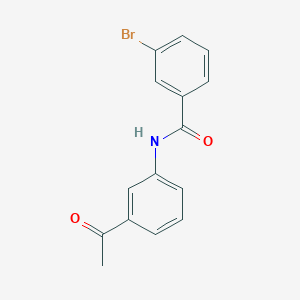
![2-[(4-chlorophenyl)formamido]-N-(4-cyano-1-methylpiperidin-4-yl)propanamide](/img/structure/B2780041.png)



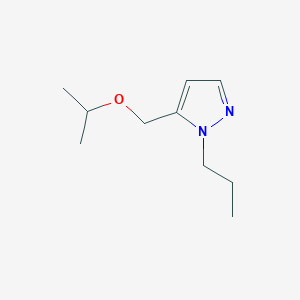

![(5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2780054.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2780055.png)
